Methyl 4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate Methyl 4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0970089
InChI: InChI=1S/C17H16N2O4S/c1-22-14-6-4-3-5-13(14)15(20)19-17(24)18-12-9-7-11(8-10-12)16(21)23-2/h3-10H,1-2H3,(H2,18,19,20,24)
SMILES: COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.4 g/mol

Methyl 4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate

CAS No.:

Cat. No.: VC0970089

Molecular Formula: C17H16N2O4S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate -

Specification

Molecular Formula C17H16N2O4S
Molecular Weight 344.4 g/mol
IUPAC Name methyl 4-[(2-methoxybenzoyl)carbamothioylamino]benzoate
Standard InChI InChI=1S/C17H16N2O4S/c1-22-14-6-4-3-5-13(14)15(20)19-17(24)18-12-9-7-11(8-10-12)16(21)23-2/h3-10H,1-2H3,(H2,18,19,20,24)
Standard InChI Key WGMVFAFTLLGINY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC
Canonical SMILES COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator